molecular formula C18H21N7O2S B2931404 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1235300-29-4

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2931404
CAS No.: 1235300-29-4
M. Wt: 399.47
InChI Key: CJXBBAQANSJNFH-UHFFFAOYSA-N
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Description

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.47. The purity is usually 95%.
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Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-3-4-14-16(28-23-21-14)18(26)25-9-7-24(8-10-25)15-6-5-13(11-19-15)17-20-12(2)27-22-17/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBBAQANSJNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring oxadiazole and thiadiazole moieties. These structural components are often associated with diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data sources.

Structural Overview

The compound can be broken down into its key structural components:

  • Oxadiazole Ring : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antimicrobial agents.
  • Thiadiazole Ring : Often linked to antibacterial and antifungal properties.

The overall molecular formula is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated substantial activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings in related oxadiazole derivatives that inhibit cancer cell proliferation. For example, Zibotentan, a related compound, has been shown to inhibit apoptosis in prostate cancer cells, suggesting that similar mechanisms may be at play for our compound .

Anti-inflammatory Effects

Thiadiazole derivatives are frequently investigated for their anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures can reduce edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Antitubercular Activity

A series of substituted oxadiazoles were synthesized and tested against Mycobacterium tuberculosis. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM . This suggests that our compound may also possess similar antitubercular activity due to its structural similarities.

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells showed that several oxadiazole derivatives were nontoxic at therapeutic concentrations. This is promising for the development of our compound as a potential therapeutic agent .

Data Tables

Activity Type IC50/IC90 Values Reference
AntitubercularIC50: 1.35 - 2.18 μM
CytotoxicityNontoxic (HEK-293)
Anti-inflammatoryEffective (edema reduction)

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